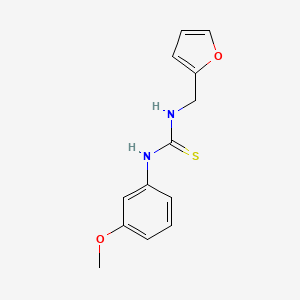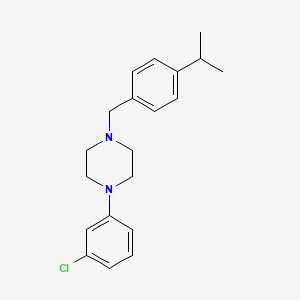
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea, also known as FMT, is a compound that belongs to the class of thiourea derivatives. It has been studied for its potential use in various scientific research applications, including as an anticancer agent and as a tool for studying the role of thiourea derivatives in biological systems.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been studied for its potential use as an anticancer agent. In one study, N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea was found to inhibit the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been studied for its potential use as a tool for studying the role of thiourea derivatives in biological systems. Thiourea derivatives have been found to have a variety of biological activities, including antioxidant, antimicrobial, and antitumor properties.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling and proliferation. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been found to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has been found to have antioxidant and anti-inflammatory properties. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been found to have a protective effect on the liver, reducing oxidative stress and inflammation in animal models of liver injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity compared to other anticancer agents. N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea has also been found to have a high degree of selectivity for cancer cells, meaning it targets cancer cells while sparing normal cells. However, one limitation of using N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea. One area of focus is the development of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea analogs with improved solubility and bioavailability. Another area of focus is the exploration of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea's potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea and its effects on various signaling pathways and enzymes involved in cancer cell growth and survival.
Méthodes De Synthèse
N-(2-furylmethyl)-N'-(3-methoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-furylacetaldehyde with 3-methoxyaniline in the presence of thiourea and a catalyst such as zinc chloride. Other methods involve the reaction of 2-furylacetaldehyde with 3-methoxyaniline in the presence of various reagents, such as sodium hydride or sodium methoxide.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-16-11-5-2-4-10(8-11)15-13(18)14-9-12-6-3-7-17-12/h2-8H,9H2,1H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCHYAMRNBVJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(3-methoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4973266.png)
![N-(4-bromophenyl)-2-{[N-(2-hydroxyethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4973273.png)
![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![2-{[2-(3-amino-5-methyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B4973295.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-dibutylacetamide](/img/structure/B4973309.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)
![4-{[(4-methylphenyl)thio]methyl}-N-propylbenzamide](/img/structure/B4973319.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4973326.png)
![N-[2-(2-fluorophenyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4973334.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B4973340.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)